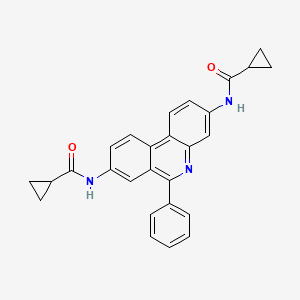
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide
Übersicht
Beschreibung
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, also known as PPDC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. PPDC is a derivative of phenanthridine, which is a heterocyclic aromatic compound commonly found in various natural products and synthetic compounds. The unique structure of PPDC makes it an interesting compound for scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target certain proteins, including tubulin and actin, which are involved in cellular processes such as cell division and motility.
Biochemical and Physiological Effects:
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell division and the disruption of cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments is its high selectivity for certain proteins and cellular structures. This makes it a valuable tool for studying specific cellular processes. However, one limitation of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary when using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide. One potential direction is the development of new methods for synthesizing N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could improve the yield and purity of the compound. Another direction is the further characterization of the mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could provide insights into its potential therapeutic applications. Additionally, the development of new fluorescent probes based on the structure of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide could lead to new tools for studying cellular processes.
Wissenschaftliche Forschungsanwendungen
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been studied for its potential use in various research applications, particularly in the field of biochemistry and pharmacology. One of the most promising applications of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its use as a fluorescent probe for imaging cellular structures and processes. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target specific proteins and cellular structures, making it a valuable tool for studying cellular processes.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-6-phenylphenanthridin-8-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c31-26(17-6-7-17)28-19-10-12-21-22-13-11-20(29-27(32)18-8-9-18)15-24(22)30-25(23(21)14-19)16-4-2-1-3-5-16/h1-5,10-15,17-18H,6-9H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVUUAREAQLXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(N=C4C=C(C=CC4=C3C=C2)NC(=O)C5CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-ethoxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326709.png)
![6-(4-ethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326713.png)
![6-(3-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326718.png)
![4-[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine](/img/structure/B4326727.png)
![6-(3,4-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326734.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326738.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326753.png)

![6-(4-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326765.png)
![1-methyl-4-(3-nitrophenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326769.png)
![N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide](/img/structure/B4326791.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326801.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326804.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4326805.png)